(8R,9R,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Description
This deuterated cyclopenta[a]phenanthren-3-one derivative features six deuterium atoms at positions 2, 2, 4, 6, 6, and 17, along with a dideuterated 2-hydroxyacetyl group at position 15. The stereochemistry (8R,9R,10R,13S,14S,17S) underscores its rigid, fused-ring steroid-like backbone. Deuterium labeling is strategically employed to enhance metabolic stability and reduce hydrogen/deuterium exchange rates, making it valuable as an isotopic tracer in pharmacokinetic studies or as an internal standard in mass spectrometry . The compound’s molecular formula is approximately C₂₁H₂₂D₈O₃, with a calculated molecular weight of 342.5 g/mol.
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16+,17-,18-,20+,21+/m1/s1/i3D2,7D2,11D,12D2,18D |
InChI Key |
ZESRJSPZRDMNHY-NFERTRDNSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@H]3CC[C@]4([C@H]([C@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. Typical synthetic routes may involve:
Deuterium Exchange Reactions: Using deuterated reagents to replace hydrogen atoms with deuterium.
Cyclization Reactions: Forming the cyclopenta[a]phenanthrene core through intramolecular cyclization.
Functional Group Transformations: Introducing the hydroxyacetyl group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques such as:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Catalytic Methods: Using catalysts to improve yield and selectivity.
Purification Techniques: Employing chromatography and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying deuterium effects.
Biology: In labeling studies to track metabolic pathways.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally analogous cyclopenta[a]phenanthrenones with modifications in substituents, isotopic labeling, and stereochemistry. Key examples include:
Isotopic Labeling and Stability
- Deuterium vs. Hydrogen: The target compound’s deuterium labeling reduces metabolic degradation rates compared to non-deuterated analogs like the estrone derivative (C₁₈H₂₂O₂) . Deuterated compounds exhibit prolonged half-lives in vivo due to the kinetic isotope effect .
- Fluorine vs. Deuterium : Fluorinated analogs (e.g., and ) prioritize electronic effects (e.g., enhanced binding affinity) over isotopic utility, whereas deuterium focuses on stability and tracing .
Biological Activity
The compound (8R,9R,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a deuterated steroid derivative with potential biological significance. This article explores its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's complex structure can be summarized as follows:
- Molecular Formula : C27H38D6O3
- Molecular Weight : 430.67 g/mol
- Deuteration : The presence of deuterium atoms enhances the stability and metabolic tracking of the compound in biological systems.
Structural Representation
| Component | Description |
|---|---|
| Cyclopenta[a]phenanthrene core | A polycyclic structure known for various steroidal activities. |
| Hydroxyacetyl group | Contributes to the compound's potential biological interactions. |
Hormonal Activity
Research indicates that deuterated steroids can exhibit altered hormonal activities compared to their non-deuterated counterparts. For instance:
- Estrogen Production : Deuterium-labeled steroids have been utilized to estimate estrogen production rates during pregnancy . The incorporation of deuterium allows for precise tracking of metabolic pathways.
Enzymatic Interactions
Studies have shown that the positioning of double bonds in steroid structures significantly influences their enzymatic interactions. The compound's specific configuration may affect its binding affinity and catalytic efficiency in various enzymatic processes:
- Isomerization Reactions : The positioning of double bonds in steroids affects the isomerization process catalyzed by enzymes such as Pseudomonas testosteroni 3-oxo steroid Delta(4)-Delta(5)-isomerase. The efficiency of these reactions can vary dramatically based on structural modifications .
Case Studies
Pharmacological Implications
Given its structural characteristics and deuteration, the compound may exhibit unique pharmacokinetics and pharmacodynamics:
- Metabolic Stability : Deuteration often leads to increased metabolic stability which could enhance therapeutic efficacy.
- Targeted Drug Delivery : The compound's unique structure may allow for targeted delivery mechanisms in drug formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
